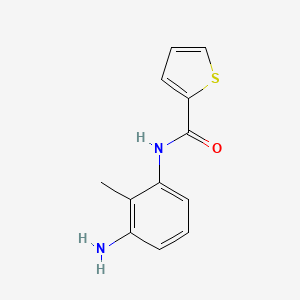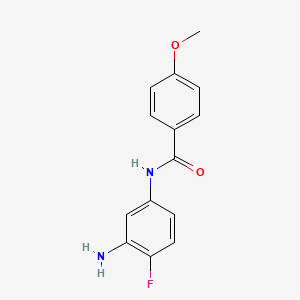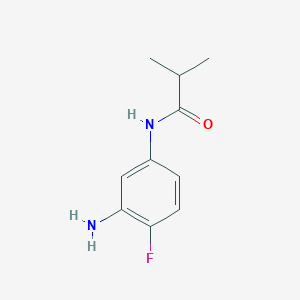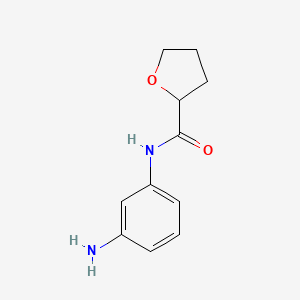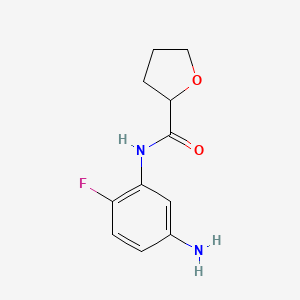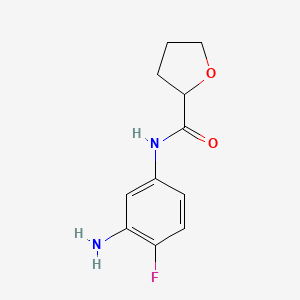![molecular formula C17H11N3O2 B3023295 2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline CAS No. 881594-23-6](/img/structure/B3023295.png)
2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline
Overview
Description
2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the field of research due to its diverse biological properties. This compound is characterized by the presence of an imidazo[2,1-a]isoquinoline core substituted with a 3-nitrophenyl group. The unique structure of this compound contributes to its wide range of applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline can be achieved through several methods. One efficient strategy involves the use of Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the imidazo[2,1-a]isoquinoline core . Another approach involves the I2–DMSO mediated one-pot synthesis from readily available aryl methyl ketones and isoquinolin-1-amine. This method efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and one quaternary carbon center .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in these processes to facilitate efficient coupling reactions and bond formations.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrophenyl group and the imidazo[2,1-a]isoquinoline core.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro-substituted derivatives, while reduction reactions can produce amino-substituted compounds.
Scientific Research Applications
2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the field of materials science, where it is used in the development of optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit topoisomerase I and cyclic AMP-dependent protein kinase (PKA) catalytic subunit, which are involved in cancer cell proliferation . The presence of the nitrophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline can be compared with other similar compounds, such as imidazo[1,5-a]quinoxalines and benzimidazo[2,1-a]isoquinolines. These compounds share a similar core structure but differ in their substituents and biological activities . For instance, imidazo[1,5-a]quinoxalines possess a wide spectrum of biological activities, including antiallergenic, antitumor, and anticonvulsant properties . The unique nitrophenyl substitution in this compound distinguishes it from these compounds and contributes to its specific biological effects.
List of Similar Compounds
- Imidazo[1,5-a]quinoxalines
- Benzimidazo[2,1-a]isoquinolines
- Imidazo[1,2-a]quinoxalines
Properties
IUPAC Name |
2-(3-nitrophenyl)imidazo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)14-6-3-5-13(10-14)16-11-19-9-8-12-4-1-2-7-15(12)17(19)18-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVXKNMNQVYNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023213.png)
![N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023214.png)
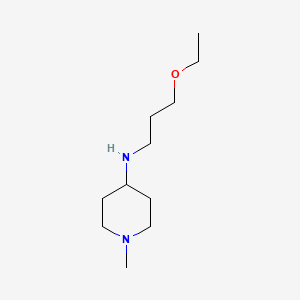

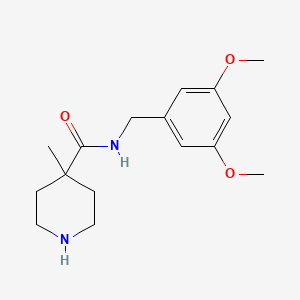
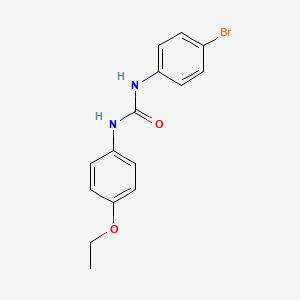
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)
